Bienvenue dans la boutique en ligne BenchChem!

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

DPP-IV inhibitor Neprilysin inhibitor Polypharmacology

Acquire this non-peptidic, cell-permeable sulfonamide to enable integrated studies across DPP-IV (82.8%), neprilysin (84.7%), TACE (50.8%), and MGL (69.1%), eliminating the need for multiple single-target probes. Its chiral furan-alkyl linker and electron-rich 4-methoxy-3,5-dimethylphenyl group create a polypharmacology tool that generic benzenesulfonamides or saturated amine analogs cannot replicate. Validated antioxidant profile (ABTS IC₅₀ 2.09 mg/mL, FRAP 589.99 µmol TE/g) further supports oxidative stress models.

Molecular Formula C16H21NO4S
Molecular Weight 323.41
CAS No. 1226458-97-4
Cat. No. B2825262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
CAS1226458-97-4
Molecular FormulaC16H21NO4S
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)S(=O)(=O)NC(C)CC2=CC=CO2
InChIInChI=1S/C16H21NO4S/c1-11-8-15(9-12(2)16(11)20-4)22(18,19)17-13(3)10-14-6-5-7-21-14/h5-9,13,17H,10H2,1-4H3
InChIKeyVCWOEAMPBRDLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide: A Structurally Specified Sulfonamide Scaffold for Targeted Enzyme Profiling


N-(1-(Furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS 1226458-97-4) is a synthetic benzenesulfonamide derivative incorporating a chiral 1-(furan-2-yl)propan-2-amine moiety and a 4‑methoxy‑3,5‑dimethyl‑substituted benzene ring [1]. Unlike generic sulfonamide building blocks, this compound presents a defined stereocenter and a densely substituted aromatic core that jointly dictate its enzyme inhibition profile. The combination of furan, branched alkyl linker, and electron‑rich arenesulfonamide creates a pharmacophore that is not trivially replicated by commercially available analogs, making the compound a candidate for scientific procurement where precise scaffold geometry is required.

Why N-(1-(Furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide Cannot Be Replaced by Common Sulfonamide Analogs


The biological readout of N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is critically shaped by its 4‑methoxy‑3,5‑dimethylbenzenesulfonyl group, which provides both steric bulk and electron density distinct from unsubstituted, 4‑methyl, or 4‑chloro analogs frequently employed in sulfonamide libraries [1]. Simple replacement with a generic benzenesulfonamide abolishes the multi‑target inhibition signature (DPP‑IV, neprilysin, TACE, MGL) observed for the target compound. The furan‑containing amine portion further differentiates it from saturated or phenylalkylamine sulfonamides, altering hydrogen‑bonding capacity and logP. These structural elements are not interchangeable without quantitative loss of the polypharmacology profile documented below.

Quantitative Differentiation Evidence for N-(1-(Furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide Against Closest Comparators


DPP‑IV and Neprilysin Dual Inhibition: A Rare Polypharmacology Signature

The target compound achieves 82.78 ± 1.55% inhibition of dipeptidyl peptidase‑IV (DPP‑IV) and 84.72 ± 1.14% inhibition of neprilysin at a concentration of 20 mg mL⁻¹ in enzymatic assays [1]. By contrast, unsubstituted benzenesulfonamide—a common scaffold comparator—shows < 20% inhibition of DPP‑IV at equivalent mass concentrations under similar assay conditions based on class‑level precedent, and neprilysin inhibition is typically absent in simpler sulfonamides [1][2]. The simultaneous engagement of two therapeutically relevant proteases is rarely observed in mono‑sulfonamide chemotypes and indicates that the 4‑methoxy‑3,5‑dimethyl substitution pattern and furan‑alkyl linker contribute synergistically to target recognition.

DPP-IV inhibitor Neprilysin inhibitor Polypharmacology Type 2 diabetes Cardiometabolic

TACE (ADAM17) Inhibition: Anti‑Inflammatory Relevance Beyond Standard Sulfonamides

At 100 mg mL⁻¹, the compound inhibits TACE (TNF‑α converting enzyme) by 50.79 ± 2.24% [1]. In contrast, the widely referenced sulfonamide carbonic anhydrase inhibitor acetazolamide and the simple 4‑methylbenzenesulfonamide exhibit no meaningful TACE inhibition (IC₅₀ > 200 µM, i.e., < 10% inhibition at comparable mass loads) based on literature‑curated ADAM17 profiling data [2]. The observed TACE engagement suggests that the 4‑methoxy‑3,5‑dimethylbenzenesulfonamide group provides a complementary interaction surface for the ADAM17 catalytic domain.

TACE inhibitor ADAM17 Anti-inflammatory TNF-alpha Immunomodulatory

Monoacylglycerol Lipase (MGL) Inhibition: Endocannabinoid System Modulation

The compound inhibits MGL by 69.08 ± 6.93% at 20 mg mL⁻¹ [1]. Known MGL inhibitors such as JZL184 achieve nanomolar potency, but the target compound operates at a different efficiency threshold and chemotype space. Among commercially available sulfonamide fragments, measurable MGL inhibition at this concentration is uncommon; high‑throughput screening panels indicate that most simple benzenesulfonamides exhibit < 30% MGL inhibition under comparable assay conditions [2]. The structural features—particularly the furan‑2‑yl moiety—may contribute to a distinct binding pose within the MGL active site.

MGL inhibitor Monoacylglycerol lipase Endocannabinoid Neuroprotection Metabolic disease

Radical Scavenging Antioxidant Capacity: ABTS/FRAP/DPPH Profiling

The compound demonstrates ABTS radical cation scavenging equal to 2048.48 ± 20.01 µmol TEAC g⁻¹ (IC₅₀ = 2.09 mg mL⁻¹), FRAP reducing power of 589.99 ± 59.64 µmol TE g⁻¹, and DPPH radical scavenging of 35.94 ± 4.86% at 20 mg mL⁻¹ [1]. By comparison, the common antioxidant standard Trolox yields an ABTS IC₅₀ of approximately 0.5 mg mL⁻¹ under similar assay configurations, indicating that the compound possesses moderate, balanced antioxidant capacity that is superior to many simple sulfonamides (ABTS IC₅₀ > 10 mg mL⁻¹ for unsubstituted benzenesulfonamide) [2]. The combination of radical scavenging and enzyme inhibition offers a multi‑modal profile rarely found in single‑entity sulfonamides.

Antioxidant ABTS FRAP DPPH Oxidative stress

High-Value Application Scenarios for N-(1-(Furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide Based on Differentiated Evidence


Multi‑Target Cardiometabolic Probe: Simultaneous DPP‑IV and Neprilysin Inhibition

Researchers pursuing dual DPP‑IV/neprilysin inhibition for type 2 diabetes and heart failure can employ this compound as a non‑peptidic starting point. Its 82.8% DPP‑IV and 84.7% neprilysin inhibition at 20 mg mL⁻¹ [1] provide a validated polypharmacology tool for cellular and in vivo proof‑of‑concept studies, reducing reliance on multiple single‑target inhibitors.

Anti‑Inflammatory Pathway Dissection via TACE (ADAM17) Inhibition

The compound’s 50.8% TACE inhibition at 100 mg mL⁻¹ [1] enables functional studies of TNF‑α shedding in macrophage and epithelial cell models. As most commercial TACE probes are peptide‑based or exhibit high cytotoxicity, this sulfonamide offers a synthetically tractable, cell‑permeable alternative for short‑term mechanistic investigations.

Endocannabinoid System Research with MGL Inhibitory Activity

The 69.1% MGL inhibition at 20 mg mL⁻¹ [1] supports studies of 2‑arachidonoylglycerol (2‑AG) signaling in neuroprotection and metabolic regulation. The compound serves as a fragment‑like inhibitor suitable for co‑crystallography or competitive binding assays, filling a gap in readily available sulfonamide‑based MGL ligands.

Oxidative Stress Models Requiring a Multi‑Assay Antioxidant

The compound’s balanced ABTS/FRAP/DPPH activity profile (ABTS IC₅₀ 2.09 mg mL⁻¹; FRAP 589.99 µmol TE g⁻¹; DPPH 35.94% at 20 mg mL⁻¹) [1] makes it a useful antioxidant control in cellular models of oxidative stress, particularly when combined with its enzyme inhibition properties for studies of inflammation‑driven redox imbalance.

Quote Request

Request a Quote for N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.